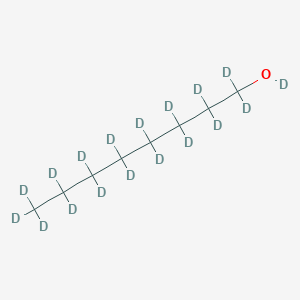Capryl alcohol-d18
CAS No.: 69974-54-5
Cat. No.: VC8356661
Molecular Formula: C8H18O
Molecular Weight: 148.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69974-54-5 |
|---|---|
| Molecular Formula | C8H18O |
| Molecular Weight | 148.34 g/mol |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio-8-deuteriooxyoctane |
| Standard InChI | InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
| Standard InChI Key | KBPLFHHGFOOTCA-PBYHGZINSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |
| SMILES | CCCCCCCCO |
| Canonical SMILES | CCCCCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
Capryl alcohol-d18 is formally identified by the CAS registry number 69974-54-5 and the DSSTox Substance ID DTXSID00480823 . Its IUPAC name reflects the positions of deuterium substitution, emphasizing the isotopic enrichment at the 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecadeuterio positions, with an additional deuterium atom on the hydroxyl group . The compound is alternatively labeled as 1-Octanol-d₁₈ in vendor catalogs, denoting 98 atom % deuterium enrichment .
Structural Features
The molecule retains the linear carbon chain of 1-octanol (CH₃(CH₂)₇OH), but deuterium atoms replace hydrogens at the specified positions. The hydroxyl group (-OD) further differentiates it from non-deuterated analogs. This structural modification impacts intermolecular interactions, as deuterium forms stronger hydrogen bonds than protium, influencing solubility and reactivity .
Table 1: Comparative Structural Properties of Capryl Alcohol and Capryl Alcohol-d18
| Property | Capryl Alcohol (1-Octanol) | Capryl Alcohol-d18 |
|---|---|---|
| Molecular Formula | C₈H₁₈O | C₈H₁₈O (deuterated) |
| Molar Mass (g/mol) | 130.23 | 148.34 |
| Deuterium Substitution | None | 18 positions |
| Hydroxyl Group | -OH | -OD |
Physicochemical Properties
Solubility and Reactivity
Synthesis and Isotopic Enrichment
Production Methods
Deuterated alcohols like Capryl alcohol-d18 are typically synthesized via acid-catalyzed H/D exchange reactions or by using deuterated starting materials. A common approach involves treating 1-octanol with D₂O in the presence of catalysts such as platinum or palladium, enabling selective deuterium incorporation . Sigma-Aldrich lists Capryl alcohol-d18 with 98 atom % deuterium purity, suggesting rigorous purification via distillation or chromatography .
Quality Control
Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying isotopic purity. For example, ¹H NMR of Capryl alcohol-d18 would show suppressed proton signals at deuterated positions, while ²H NMR would confirm deuterium distribution .
Applications in Scientific Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterated solvents are indispensable in NMR for locking and shimming, but Capryl alcohol-d18’s primary utility lies as an internal standard or tracer in metabolic studies. Its predictable deuterium shifts aid in quantifying proton environments in complex mixtures .
Kinetic and Mechanistic Studies
Isotopic labeling enables researchers to track hydrogen/deuterium exchange in reaction mechanisms. For instance, in esterification reactions, Capryl alcohol-d18 could elucidate whether proton transfer occurs via a concerted or stepwise pathway .
Analytical Profiling Techniques
Spectroscopic Methods
-
Mass Spectrometry (MS): High-resolution MS can distinguish isotopic clusters, confirming deuterium enrichment levels .
-
Infrared (IR) Spectroscopy: The -OD stretch appears near 2500 cm⁻¹, shifted from the -OH stretch (~3300 cm⁻¹), providing a clear identifier .
Chromatographic Analysis
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) separates Capryl alcohol-d18 from protiated analogs, with retention times slightly elongated due to increased molecular mass .
Table 2: Key Analytical Parameters for Capryl Alcohol-d18
| Technique | Key Observations |
|---|---|
| ¹H NMR | Suppressed signals at deuterated positions |
| ²H NMR | Peaks confirming deuterium distribution |
| GC-MS | Elevated m/z peaks due to deuterium |
| IR Spectroscopy | -OD stretch at ~2500 cm⁻¹ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume